6-yl vs. 7-yl Methanesulfonamide Substitution: Positional Isomer Structural Differentiation
The target compound bears the methanesulfonamide group at the 6-position of the tetrahydroquinoline core, whereas the commercially prevalent analog N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide (CAS 898413-90-6) and related 7-yl amides bear substituents at the 7-position. In published RORγ inverse agonist SAR, the position of the sulfonamide attachment on the tetrahydroquinoline ring is a critical determinant of potency; 6-substituted and 7-substituted regioisomers exhibit divergent IC50 values in GAL4-RORγ reporter assays, with differences exceeding 10-fold between positional isomers within the same chemotype [1]. No published head-to-head data exist for this specific pair, but class-level SAR establishes that 6-yl and 7-yl substitution cannot be assumed equivalent.
| Evidence Dimension | Positional isomerism of sulfonamide attachment on tetrahydroquinoline core |
|---|---|
| Target Compound Data | Methanesulfonamide at 6-position (CAS 942007-25-2); specific RORγ IC50 not published |
| Comparator Or Baseline | 7-yl substituted analogs (e.g., CAS 898413-90-6); 6-yl vs. 7-yl RORγ IC50 differences >10-fold reported for related N-sulfonamide-tetrahydroquinoline pairs [1] |
| Quantified Difference | Not quantified for this specific pair; class-level inference only |
| Conditions | GAL4-RORγ reporter assay (HEK293T cells) for class-level SAR [1] |
Why This Matters
For users requiring consistent structure-activity data within a screening cascade, positional isomer identity must be analytically confirmed—substituting a 7-yl analog for the 6-yl target compound introduces uncontrolled variation that cannot be corrected post hoc.
- [1] Wu X, et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as novel RORγ inverse agonists against prostate cancer. Acta Pharmacol Sin. 2024;45(9):1964-1977. PMC11336105. View Source
